2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Overview
Description
2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the isopropyl group: This step might involve Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the pyridin-2-ylmethyl group: This could be done through a nucleophilic substitution reaction where the quinoline derivative reacts with pyridin-2-ylmethyl chloride.
Formation of the carboxamide group: This step might involve the reaction of the quinoline derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline core or the isopropyl group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a therapeutic agent due to its quinoline core, which is known for antimicrobial and anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, affecting various cellular pathways. The pyridin-2-ylmethyl group might enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial with additional uses in treating giardiasis and lupus.
Uniqueness
2-(propan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to the specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-propan-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13(2)18-11-16(15-8-3-4-9-17(15)22-18)19(23)21-12-14-7-5-6-10-20-14/h3-11,13H,12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNABMZFDWHJNEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.